Sardomozide

Description

Properties

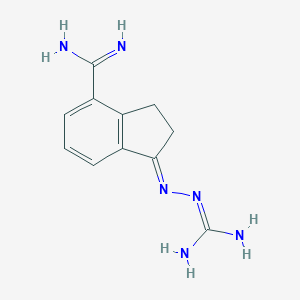

IUPAC Name |

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPGNVSXMAUSJY-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149400-88-4 | |

| Record name | Sardomozide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149400884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARDOMOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB05S0B9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Sardomozide (C11H14N6).

Absence of Publicly Available Data for Sardomozide (C11H14N6)

A comprehensive search for the chemical compound "Sardomozide" with the molecular formula C11H14N6 has yielded no specific, publicly available information. This suggests that "Sardomozide" may be a novel, proprietary, or hypothetical compound not yet documented in common chemical databases or scientific literature.

Consequently, the requested in-depth technical guide, including data on its chemical structure, properties, experimental protocols, and related signaling pathways, cannot be provided at this time due to the absence of foundational data. No quantitative data is available to be summarized in tables, and without experimental results or established biological activity, there are no signaling pathways or workflows to visualize.

Further research in specialized or proprietary chemical databases may be required to identify any information related to this compound. Researchers, scientists, and drug development professionals interested in "Sardomozide" are advised to consult internal discovery data or specialized chemical libraries that may contain information on this molecule.

Sardomozide's Impact on Intracellular Polyamine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of sardomozide on intracellular polyamine levels. Sardomozide is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (AMD1), a critical rate-limiting enzyme in the polyamine biosynthesis pathway. By targeting AMD1, sardomozide disrupts the delicate balance of intracellular polyamines, which are essential for cell growth, proliferation, and differentiation. This guide will delve into the mechanism of action of sardomozide, present available quantitative data on its effects on polyamine pools, detail relevant experimental protocols, and visualize the involved biochemical pathways.

Core Mechanism of Action: Inhibition of Polyamine Synthesis

Sardomozide exerts its primary effect by inhibiting the enzymatic activity of AMD1.[1][2] AMD1 is responsible for the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM (dcSAM). dcSAM serves as the essential aminopropyl donor for the synthesis of the higher polyamines, spermidine and spermine, from their precursor, putrescine.[1][3]

The inhibition of AMD1 by sardomozide leads to a depletion of the intracellular pool of dcSAM. This, in turn, hampers the activity of spermidine synthase and spermine synthase, the enzymes that catalyze the conversion of putrescine to spermidine and spermidine to spermine, respectively. Consequently, the intracellular concentrations of spermidine and spermine are expected to decrease, while the level of putrescine may increase due to its reduced conversion to downstream polyamines.

Quantitative Effects on Intracellular Polyamine Levels

While specific quantitative data on the direct effect of sardomozide on intracellular polyamine levels is not extensively available in the public domain, the known mechanism of action allows for a clear prediction of its impact. Studies involving other AMD1 inhibitors, such as SAM486A, provide valuable insights into the expected quantitative changes. For instance, in a phase I clinical trial, treatment with SAM486A resulted in decreased levels of spermine and increased levels of putrescine in tumor biopsy specimens.

One study reported the use of sardomozide (20µM for 5 hours) in cell culture followed by metabolite analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), although the specific changes in polyamine levels were not detailed in the abstract.[2] Based on the mechanism of AMD1 inhibition, the anticipated quantitative effects of sardomozide are summarized in the following hypothetical table.

| Polyamine | Expected Change upon Sardomozide Treatment | Rationale |

| Putrescine | Increase | Reduced conversion to spermidine due to dcSAM depletion. |

| Spermidine | Decrease | Inhibition of its synthesis from putrescine. |

| Spermine | Decrease | Inhibition of its synthesis from spermidine. |

Signaling and Metabolic Pathways

The primary signaling pathway affected by sardomozide is the polyamine biosynthesis pathway, through direct inhibition of the AMD1 enzyme. This intervention has downstream consequences on various cellular processes that are dependent on polyamines, including DNA replication, transcription, translation, and cell cycle progression.

Below are Graphviz diagrams illustrating the polyamine biosynthesis pathway and the point of intervention by sardomozide, as well as a typical experimental workflow for assessing its effects.

Caption: Polyamine biosynthesis pathway and the inhibitory action of Sardomozide on AMD1.

Caption: A typical experimental workflow for studying Sardomozide's effects.

Experimental Protocols

The following section outlines a generalized protocol for the quantification of intracellular polyamines using Liquid Chromatography-Mass Spectrometry (LC-MS), a common and robust method for this type of analysis.

Cell Culture and Sardomozide Treatment

-

Cell Lines: Select appropriate cancer cell lines for the study.

-

Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Sardomozide Preparation: Prepare a stock solution of sardomozide in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the culture medium.

-

Treatment: Treat the cells with sardomozide at various concentrations and for different time points. Include a vehicle-treated control group.

Metabolite Extraction

-

Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then harvest them by scraping or trypsinization.

-

Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, or an acidic solution like 0.1 M HCl. This step serves to lyse the cells and precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites, including polyamines.

LC-MS/MS Analysis

-

Instrumentation: Utilize a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column for the separation of polyamines.

-

Mobile Phase: A gradient elution using a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic component (e.g., acetonitrile) is commonly employed to achieve good separation.

-

-

Mass Spectrometry Detection:

-

Ionization: Employ electrospray ionization (ESI) in the positive ion mode.

-

Detection Mode: Use multiple reaction monitoring (MRM) for the sensitive and specific detection of each polyamine (putrescine, spermidine, and spermine) and their corresponding stable isotope-labeled internal standards.

-

-

Quantification: Create a standard curve using known concentrations of polyamine standards to quantify the absolute or relative amounts of each polyamine in the samples. Normalize the results to the cell number or protein concentration.

Conclusion

Sardomozide, as a specific inhibitor of AMD1, represents a targeted approach to disrupt polyamine metabolism in cancer cells. Its mechanism of action leads to a predictable decrease in the intracellular levels of spermidine and spermine, which are crucial for tumor growth and proliferation. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of sardomozide and other AMD1 inhibitors on polyamine homeostasis. Further studies providing specific quantitative data on sardomozide's effects will be invaluable for the continued development and application of this class of anticancer agents.

References

Technical Guide: Antiviral Activity of Sardomozide Against HIV-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sardomozide, also known as SAM486A, is a potent inhibitor of the cellular enzyme S-adenosylmethionine decarboxylase (SAMDC). Its antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) is not mediated by direct interaction with viral proteins, but rather through the disruption of a crucial host-cell pathway required for viral replication. By inhibiting SAMDC, Sardomozide depletes intracellular levels of spermidine and spermine. This depletion prevents the essential post-translational hypusination of eukaryotic initiation factor 5A (eIF-5A), a cellular protein that acts as a critical cofactor for the function of the HIV-1 Rev protein. The impairment of Rev activity leads to the inhibition of nuclear export of unspliced and partially spliced viral RNAs, ultimately suppressing the production of new infectious virions. This indirect mechanism of action makes Sardomozide a compelling candidate for antiviral strategies, particularly against multidrug-resistant HIV-1 strains.

Mechanism of Action: Targeting a Host-Dependent Pathway

Sardomozide's anti-HIV-1 activity is centered on the inhibition of the host enzyme S-adenosylmethionine decarboxylase (SAMDC), a key regulator of polyamine biosynthesis.[1] The downstream effects of SAMDC inhibition cascade to disrupt the function of the essential HIV-1 Rev protein.

The signaling pathway is as follows:

-

Sardomozide inhibits SAMDC: Sardomozide directly targets and inhibits the enzymatic activity of SAMDC.

-

Depletion of Polyamines: This inhibition leads to a significant reduction in the intracellular concentrations of the polyamines spermidine and spermine.[1]

-

Impaired eIF-5A Hypusination: Spermidine is the sole donor of the aminobutyl moiety required for the post-translational modification of a specific lysine residue on the eukaryotic initiation factor 5A (eIF-5A) into hypusine. The depletion of spermidine consequently inhibits this critical modification.[1]

-

Inactivation of eIF-5A: The hypusinated form of eIF-5A is the active form. Without hypusination, eIF-5A remains inactive.

-

Inhibition of HIV-1 Rev Function: The HIV-1 Rev protein facilitates the export of unspliced and singly-spliced viral RNAs from the nucleus to the cytoplasm, a process essential for the synthesis of viral structural proteins and enzymes. The function of Rev is dependent on the active, hypusinated form of the cellular cofactor eIF-5A.[1]

-

Suppression of HIV-1 Replication: By preventing the activation of eIF-5A, Sardomozide effectively cripples the function of Rev, leading to the nuclear retention of viral RNAs and a subsequent block in the production of new viral particles.[1]

Caption: Mechanism of action of Sardomozide against HIV-1.

Quantitative Data on Anti-HIV-1 Activity and Cytotoxicity

| Assay Type | Compound | Cell Line | HIV-1 Strain | Concentration | Result | Reference |

| HIV-1 Replication Inhibition | Sardomozide (SAM486A) | PM1 | Multidrug-Resistant (MDR) FE9 Isolate | 0.4 µmol/L | 94% - 99% inhibition of p24 antigen levels | |

| Cell Viability | Sardomozide (SAM486A) | PM1 | - | Up to 0.4 µmol/L | No significant toxic effects observed over 17 days |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Sardomozide's anti-HIV-1 activity.

HIV-1 Replication Inhibition Assay

This protocol is based on the methodology described for assessing the inhibition of HIV-1 replication in cell culture.

Objective: To quantify the inhibitory effect of Sardomozide on the replication of HIV-1 in a susceptible T-cell line.

Materials:

-

PM1 cells

-

HIV-1 viral stock (e.g., multidrug-resistant isolate)

-

Sardomozide (SAM486A)

-

Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

-

96-well cell culture plates

-

p24 Antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Culture PM1 cells in complete RPMI 1640 medium. Ensure cells are in the logarithmic growth phase before infection.

-

Infection: Infect PM1 cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, seed the cells into 96-well plates at a density of 1 x 10^5 cells/well. Add Sardomozide at various concentrations (e.g., a serial dilution starting from 0.4 µmol/L) to the appropriate wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.

-

Incubation: Incubate the plates in a CO2 incubator at 37°C for a period of up to 18 days.

-

Culture Maintenance: Change the culture medium every 3-4 days, replenishing with fresh medium containing the respective concentrations of Sardomozide.

-

Quantification of Viral Replication: At specified time points (e.g., days 3, 6, 9, 12, 15, and 18 post-infection), collect supernatant from each well. Quantify the amount of viral p24 Gag antigen in the supernatant using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of virus replication in the Sardomozide-treated cultures compared to the untreated control cultures.

Cell Viability Assay (alamarBlue Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

Objective: To determine the effect of Sardomozide on the metabolic activity and viability of PM1 cells.

Materials:

-

PM1 cells

-

Sardomozide (SAM486A)

-

Complete RPMI 1640 medium

-

alamarBlue Cell Viability Reagent

-

96-well cell culture plates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed PM1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium.

-

Compound Addition: Add Sardomozide at various concentrations to the wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for the desired period (e.g., for long-term toxicity, up to 17 days, with periodic medium changes).

-

alamarBlue Addition: At the end of the incubation period, add alamarBlue reagent to each well at 10% of the culture volume (10 µL for a 100 µL culture).

-

Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of cell viability in the treated wells relative to the untreated control wells.

Analysis of eIF-5A Hypusination

This protocol provides a general framework for assessing the impact of Sardomozide on the hypusination of eIF-5A.

Objective: To determine if Sardomozide treatment leads to a reduction in the levels of hypusinated eIF-5A.

Materials:

-

PM1 or HeLaCD4 cells

-

Sardomozide (SAM486A)

-

[14C]putrescine

-

Cell lysis buffer

-

SDS-PAGE gels

-

Western blotting apparatus

-

Antibodies against eIF-5A

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Culture and Treatment: Culture cells in the presence or absence of Sardomozide (e.g., 0.4 µmol/L) for a specified period (e.g., 48-72 hours).

-

Metabolic Labeling: Add [14C]putrescine to the culture medium and incubate for several hours to allow for its incorporation into spermidine and subsequently into eIF-5A as hypusine.

-

Cell Lysis: Harvest the cells and prepare total cell lysates using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for eIF-5A, followed by a suitable secondary antibody.

-

Detection of Hypusinated eIF-5A: Detect the radiolabeled, hypusinated eIF-5A by exposing the membrane to a phosphorimager screen or autoradiography film.

-

Data Analysis: Compare the intensity of the radiolabeled eIF-5A band in Sardomozide-treated samples to that in untreated controls to assess the extent of inhibition of hypusination.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for evaluating the anti-HIV-1 activity of Sardomozide.

Caption: Experimental workflow for assessing Sardomozide's anti-HIV-1 activity.

References

Methodological & Application

Application Notes and Protocols for Evaluating Sardomozide Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sardomozide is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2][3][4] By inhibiting SAMDC, Sardomozide disrupts the production of spermidine and spermine, polyamines essential for cell growth, differentiation, and proliferation.[1] This disruption leads to an accumulation of putrescine and a depletion of higher-order polyamines, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells, making it a compound of significant interest for anticancer and antiviral therapies.

These application notes provide a comprehensive guide to a panel of recommended cell-based assays for characterizing the efficacy of Sardomozide. The protocols herein are designed to enable researchers to quantify the biochemical and cellular consequences of SAMDC inhibition.

Recommended Assays at a Glance

| Assay Title | Principle | Key Readout(s) |

| SAMDC Enzyme Activity Assay | Measures the enzymatic activity of SAMDC in cell lysates by quantifying the release of ¹⁴CO₂ from [¹⁴C]-SAM. | Rate of ¹⁴CO₂ production (nmol/mg protein/min) |

| Intracellular Polyamine Analysis | Quantifies the levels of putrescine, spermidine, and spermine in cell lysates using reverse-phase HPLC. | Intracellular concentrations of polyamines (nmol/10⁶ cells) |

| Cell Proliferation (MTT) Assay | Measures cell viability and proliferation based on the metabolic reduction of MTT to formazan by viable cells. | IC₅₀ value (concentration for 50% inhibition) |

| Apoptosis Detection by Annexin V/PI | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. | Percentage of apoptotic and necrotic cells |

| Caspase-3/7 Activity Assay | Quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis, using a luminogenic substrate. | Relative Luminescence Units (RLU) |

| Western Blot Analysis of Apoptosis | Detects changes in the expression levels of pro- and anti-apoptotic proteins, such as Bax and Bcl-2. | Relative protein expression levels |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the polyamine biosynthesis pathway targeted by Sardomozide and the overarching experimental workflow for assessing its efficacy.

Detailed Experimental Protocols

S-adenosylmethionine Decarboxylase (SAMDC) Enzyme Activity Assay

This assay quantifies the inhibitory effect of Sardomozide on SAMDC activity in cell lysates by measuring the release of ¹⁴CO₂ from a radiolabeled substrate.

Materials:

-

S-[carboxyl-¹⁴C]adenosyl-L-methionine ([¹⁴C]-SAM)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 50 µM EDTA

-

Cell Lysis Buffer: Assay Buffer containing 0.1% Triton X-100 and protease inhibitors

-

Scintillation vials and fluid

-

Whatman 3MM filter paper discs soaked in 1 M NaOH

-

Sardomozide stock solution (in DMSO)

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., L1210 murine leukemia or a relevant cancer cell line) and allow them to adhere overnight. Treat cells with varying concentrations of Sardomozide (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24-48 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

Enzyme Reaction: In a sealed tube, add 50-100 µg of cell lysate protein to the Assay Buffer.

-

Initiate Reaction: Add [¹⁴C]-SAM (final concentration ~50 µM, specific activity ~50-60 mCi/mmol) to start the reaction. Suspend a NaOH-soaked filter paper disc above the reaction mixture to trap the evolved ¹⁴CO₂.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by injecting 0.5 mL of 1 M H₂SO₄.

-

CO₂ Trapping: Allow the ¹⁴CO₂ to be trapped on the filter paper for an additional 60 minutes at 37°C.

-

Scintillation Counting: Transfer the filter paper to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the SAMDC activity as nmol of ¹⁴CO₂ produced per mg of protein per minute. Compare the activity in Sardomozide-treated samples to the vehicle control.

Intracellular Polyamine Analysis by HPLC

This protocol details the quantification of putrescine, spermidine, and spermine in Sardomozide-treated cells.

Materials:

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate

-

Proline (10 mg/mL)

-

Toluene

-

HPLC system with a C18 reverse-phase column and a fluorescence detector (Ex: 340 nm, Em: 515 nm)

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Cell Culture and Harvesting: Treat cells with Sardomozide as described previously. Harvest approximately 1-5 x 10⁶ cells by centrifugation.

-

Extraction: Resuspend the cell pellet in 200 µL of ice-cold 0.2 M PCA. Lyse the cells by three freeze-thaw cycles. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Derivatization: Transfer 100 µL of the supernatant to a new tube. Add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution. Vortex and incubate in the dark at 60°C for 1 hour.

-

Stop Reaction: Add 100 µL of proline solution to remove excess dansyl chloride. Vortex and incubate for 30 minutes at room temperature.

-

Extraction of Dansylated Polyamines: Add 500 µL of toluene, vortex vigorously for 30 seconds, and centrifuge to separate the phases. Collect the upper toluene phase.

-

HPLC Analysis: Inject an aliquot of the toluene phase into the HPLC system. Use a gradient of acetonitrile in water to separate the dansylated polyamines.

-

Quantification: Generate a standard curve using known concentrations of polyamine standards. Calculate the intracellular polyamine concentrations and normalize to the cell number.

Cell Proliferation (MTT) Assay

A colorimetric assay to determine the effect of Sardomozide on cell viability and proliferation.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of Sardomozide (e.g., 0.01 µM to 100 µM). Include vehicle-treated (DMSO) and no-cell (media only) controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media only). Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different stages of cell death.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with Sardomozide at concentrations around the determined IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caspase-3/7 Activity Assay

A luminescent assay to measure the activity of key executioner caspases.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

White-walled 96-well plates suitable for luminescence

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Sardomozide as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence (no-cell control) and express the data as Relative Luminescence Units (RLU). Compare the caspase activity in treated versus vehicle control cells.

Western Blot Analysis of Apoptosis-Related Proteins

This assay assesses changes in the expression of key proteins involved in the apoptotic pathway, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with Sardomozide, then lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Data Analysis: Perform densitometry analysis on the bands and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio as an indicator of the apoptotic potential.

References

- 1. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay of Mammalian S-Adenosylmethionine Decarboxylase Activity - 每日生物评论 [bio-review.com]

- 3. Decarboxylated S-adenosylmethionine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A non-radioactive complement-dependent cytotoxicity assay for anti-CD20 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Sardomozide in a SK-MEL-24 Melanoma Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sardomozide (also known as CGP 48664) is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. In preclinical studies, Sardomozide has demonstrated anti-tumor activity in various cancer models. Notably, it has been shown to reduce tumor growth in a SK-MEL-24 melanoma mouse xenograft model, suggesting its potential as a therapeutic agent for this malignancy.

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Sardomozide in a SK-MEL-24 melanoma mouse xenograft model. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of Sardomozide in a preclinical setting.

Data Presentation

While specific datasets from the original SK-MEL-24 xenograft studies with Sardomozide are not publicly available, the following table represents the expected outcome based on reported tumor growth reduction at effective doses. This illustrative data is for guidance and comparison purposes.

Table 1: Illustrative Tumor Growth Inhibition by Sardomozide in SK-MEL-24 Xenograft Model

| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) | % Tumor Growth Inhibition (Day 28) |

| Vehicle Control | 100 ± 10 | 250 ± 25 | 600 ± 50 | 1200 ± 100 | 2000 ± 150 | - |

| Sardomozide (0.5 mg/kg) | 100 ± 10 | 200 ± 20 | 400 ± 35 | 700 ± 60 | 1100 ± 90 | 45% |

| Sardomozide (5 mg/kg) | 100 ± 10 | 150 ± 15 | 250 ± 20 | 400 ± 30 | 500 ± 40 | 75% |

Data are presented as mean tumor volume ± SEM and are representative. Actual results may vary.

Table 2: Representative Animal Body Weight Changes

| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | Day 28 (g) |

| Vehicle Control | 20 ± 0.5 | 20.5 ± 0.5 | 21 ± 0.6 | 21.5 ± 0.7 | 22 ± 0.8 |

| Sardomozide (0.5 mg/kg) | 20 ± 0.5 | 20.3 ± 0.5 | 20.8 ± 0.6 | 21.2 ± 0.7 | 21.7 ± 0.8 |

| Sardomozide (5 mg/kg) | 20 ± 0.5 | 20.1 ± 0.5 | 20.5 ± 0.6 | 20.9 ± 0.7 | 21.3 ± 0.8 |

Data are presented as mean body weight ± SEM and are representative. No significant toxicity is expected at the indicated doses.

Experimental Protocols

Cell Culture and Preparation of SK-MEL-24 Cells

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using a 0.25% trypsin-EDTA solution. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in sterile, serum-free medium or PBS for injection.

-

Cell Viability: Determine cell viability using a trypan blue exclusion assay. Only cell suspensions with >95% viability should be used for implantation.

SK-MEL-24 Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

-

Cell Implantation:

-

Resuspend SK-MEL-24 cells in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice twice weekly for tumor formation.

-

Once tumors are palpable, measure the length (L) and width (W) using digital calipers.

-

Calculate tumor volume using the formula: Volume = (L x W²) / 2.

-

Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

-

In Vivo Administration of Sardomozide

-

Sardomozide Preparation:

-

Sardomozide (or its dihydrochloride salt) should be dissolved in a suitable vehicle. A common vehicle for in vivo administration is a mixture of DMSO and corn oil or sterile saline. For example, a stock solution can be prepared in DMSO and then diluted with corn oil for injection.

-

-

Treatment Groups:

-

Group 1: Vehicle control.

-

Group 2: Sardomozide (0.5 mg/kg).

-

Group 3: Sardomozide (5 mg/kg).

-

-

Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage may also be considered.

-

Dosing Schedule: Administer Sardomozide or vehicle once daily for a period of 21-28 days.

-

Monitoring:

-

Measure tumor volume and body weight twice weekly.

-

Observe the mice daily for any signs of toxicity or distress.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, western blotting, or RNA sequencing).

Visualizations

Caption: Experimental workflow for in vivo administration of Sardomozide.

Caption: Sardomozide inhibits SAMDC, leading to polyamine depletion and anti-proliferative effects.

References

Sardomozide stock solution preparation and storage (-20°C).

Application Notes: Sardomozide

Introduction

Sardomozide, also known as CGP 48664A, is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC or AMD1).[1][2][3][4] With an IC₅₀ value of 5 nM, it plays a critical role in modulating cellular polyamine levels.[1] Polyamines such as spermidine and spermine are essential for cell growth, differentiation, and proliferation. By inhibiting SAMDC, the rate-limiting enzyme in their biosynthesis, Sardomozide effectively depletes intracellular spermidine and spermine while causing an accumulation of their precursor, putrescine. This targeted disruption of polyamine metabolism underlies its broad-spectrum antiproliferative and antitumor activities, making it a valuable tool in cancer research.

Solubility

Sardomozide dihydrochloride is a solid that exhibits varying solubility depending on the solvent. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent, offering high solubility. It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the compound's solubility. Gentle warming to 60°C and ultrasonication can aid in complete dissolution in both DMSO and water. For in vivo applications, specific formulations involving co-solvents like PEG300, Tween-80, and corn oil are required to achieve stable and clear solutions.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of Sardomozide. The solid powder form is stable for at least three years when stored at -20°C.

Once dissolved, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.

-

At -20°C , the stock solution is stable for up to one month .

-

For long-term storage, it is highly recommended to store the stock solution at -80°C , where it remains stable for up to six months .

Quantitative Data Summary

Table 1: Solubility of Sardomozide Dihydrochloride

| Solvent | Concentration / Solubility | Notes | Source(s) |

| DMSO | ≥ 60 mg/mL (197.89 mM) | Use fresh, anhydrous DMSO. | |

| DMSO | 10 mg/mL (32.98 mM) | Requires ultrasonication and warming to 60°C. | |

| Water | 8 mg/mL (26.39 mM) | - | |

| Water | 3.85 mg/mL (12.70 mM) | Requires ultrasonication and warming to 60°C. | |

| Ethanol | Soluble | Specific concentration not provided. | |

| Ethanol | Insoluble | - | |

| In Vivo Formulation 1 | ≥ 1 mg/mL (3.30 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | |

| In Vivo Formulation 2 | ≥ 1 mg/mL (3.30 mM) | 10% DMSO, 90% Corn Oil. |

Table 2: Storage and Stability

| Form | Storage Temperature | Duration of Stability | Source(s) |

| Solid (Powder) | -20°C | 3 years | |

| In Solvent | -20°C | 1 month | |

| In Solvent | -80°C | 6 months - 1 year |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Sardomozide Stock Solution in DMSO

Materials:

-

Sardomozide dihydrochloride (MW: 303.19 g/mol )

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated balance and appropriate weighing tools

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

Procedure:

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of Sardomozide. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 × 0.001 × 303.19 = 3.0319 mg

-

-

Weighing: Carefully weigh out approximately 3.03 mg of Sardomozide dihydrochloride powder and place it into a sterile microcentrifuge tube.

-

Dissolving: Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

Aiding Dissolution (if necessary): If precipitation occurs, gently warm the solution to 60°C and/or use an ultrasonic bath until a clear solution is obtained.

-

Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Procedure:

-

Thawing: Retrieve a single aliquot of the 10 mM Sardomozide DMSO stock solution from storage and thaw it completely at room temperature.

-

Dilution: Perform a serial dilution of the stock solution directly into the cell culture medium to achieve the desired final concentration for your experiment.

-

DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. For example, to achieve a 10 µM working solution, you can add 1 µL of the 10 mM stock to 1 mL of culture medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.

-

Application: Mix the working solution gently by pipetting and immediately add it to the cells.

Visualizations

Caption: Workflow for preparing Sardomozide stock solution.

Caption: Sardomozide inhibits SAMDC in the polyamine pathway.

References

Application Notes and Protocols: Measuring SAMDC Activity Following Sardomozide Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine decarboxylase (SAMDC) is a critical enzyme in the polyamine biosynthesis pathway, playing a pivotal role in cell proliferation, differentiation, and apoptosis. The dysregulation of polyamine metabolism is a hallmark of various cancers, making SAMDC a compelling target for therapeutic intervention. Sardomozide (also known as CGP 48664 or SAM486A) is a potent and selective inhibitor of SAMDC, exhibiting potential as an antineoplastic agent.[1][2] Accurate measurement of SAMDC activity following Sardomozide treatment is crucial for understanding its mechanism of action, determining its efficacy, and developing it further as a therapeutic.

These application notes provide detailed protocols for measuring SAMDC activity in cell lysates after treatment with Sardomozide, primarily focusing on the widely used radiometric assay.

Data Presentation

The following table summarizes the inhibitory effects of Sardomozide on SAMDC activity as reported in the literature.

| Compound | IC50 | Cell Line/System | Treatment Conditions | Result | Reference |

| Sardomozide | 5 nM | In cell assay | Not specified | 50% inhibition of SAMDC activity | [1][2][3] |

| Sardomozide | 3 µM | CHO cells | 48 hours | Intracellular SAMDC activity reduced to 10% of control |

Signaling Pathway

The following diagram illustrates the polyamine biosynthesis pathway and the point of inhibition by Sardomozide.

Caption: Polyamine biosynthesis pathway and Sardomozide's point of action.

Experimental Workflow

The general workflow for assessing SAMDC activity after Sardomozide treatment is depicted below.

Caption: Experimental workflow for measuring SAMDC activity.

Experimental Protocols

Cell Culture and Treatment with Sardomozide

-

Cell Seeding: Plate the desired cell line in appropriate culture vessels and allow them to adhere and grow to a desired confluency (typically 70-80%). The choice of cell line will depend on the specific research question.

-

Sardomozide Preparation: Prepare a stock solution of Sardomozide in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of Sardomozide. Include a vehicle control (medium with the same concentration of solvent used for Sardomozide).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Preparation of Cell Lysates

This protocol is a general guideline and may need optimization for different cell types.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM dithiothreitol (DTT), 1 mM EDTA, 0.1 mM pyridoxal 5'-phosphate, and protease inhibitor cocktail.

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Washing: After the treatment period, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the culture dish. Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins including SAMDC, to a new pre-chilled microcentrifuge tube.

-

Storage: Use the lysate immediately for the SAMDC activity assay or store it at -80°C for later use. Avoid repeated freeze-thaw cycles.

Protein Quantification

Determine the total protein concentration of the cell lysates using a standard method such as the Bradford or BCA protein assay to normalize the SAMDC activity.

Radiometric SAMDC Activity Assay

This assay measures the activity of SAMDC by quantifying the release of ¹⁴CO₂ from the substrate S-adenosyl-L-[carboxyl-¹⁴C]methionine.

Materials:

-

S-adenosyl-L-[carboxyl-¹⁴C]methionine (¹⁴C-SAM)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 1 mM EDTA.

-

2 M Perchloric acid

-

Scintillation vials

-

CO₂ trapping agent (e.g., 1 M NaOH or a commercial CO₂ trapping scintillation cocktail)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Reaction tubes (e.g., glass vials with rubber stoppers)

Procedure:

-

Reaction Setup: In a reaction tube, prepare the following reaction mixture on ice:

-

Cell lysate (containing a specific amount of protein, e.g., 50-100 µg)

-

Assay Buffer to a final volume of 100 µL.

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding a known amount of ¹⁴C-SAM (e.g., 0.5 µCi).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Stopping the Reaction and Trapping ¹⁴CO₂:

-

Place a small piece of filter paper soaked in the CO₂ trapping agent in a center well suspended above the reaction mixture within the sealed reaction tube.

-

Stop the enzymatic reaction by injecting 2 M perchloric acid into the reaction mixture. This will also facilitate the release of dissolved ¹⁴CO₂ from the solution.

-

Incubate the sealed tubes for an additional 60 minutes at 37°C to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

-

-

Scintillation Counting:

-

Carefully remove the filter paper from the center well and place it in a scintillation vial.

-

Add an appropriate volume of scintillation cocktail to the vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis

-

Background Subtraction: Subtract the CPM value of a blank reaction (containing no cell lysate) from the CPM values of the samples.

-

Normalization: Normalize the CPM values to the protein concentration of the lysate and the incubation time.

-

Calculation of SAMDC Activity: The SAMDC activity can be expressed as pmol of ¹⁴CO₂ released per mg of protein per hour. This requires converting CPM to disintegrations per minute (DPM) using the counting efficiency of the scintillation counter and knowing the specific activity of the ¹⁴C-SAM.

-

Inhibition Curve: To determine the IC50 of Sardomozide, perform the assay with a range of inhibitor concentrations and plot the percentage of SAMDC activity against the logarithm of the Sardomozide concentration.

Conclusion

The protocols outlined in these application notes provide a robust framework for the accurate measurement of SAMDC activity in response to treatment with the inhibitor Sardomozide. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data, facilitating a deeper understanding of the pharmacological effects of Sardomozide and its potential as a therapeutic agent. Careful optimization of specific steps for the cell lines and experimental conditions used is recommended for achieving the best results.

References

Application Notes and Protocols: Utilizing FINO2 to Investigate Ferroptosis and Cysteine Starvation

A Note on Sardomozide: Initial searches for "Sardomozide" in the context of ferroptosis and cysteine starvation did not yield relevant results. The scientific literature primarily identifies Sardomozide as an inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme involved in polyamine biosynthesis, and it is not directly associated with the induction of ferroptosis.

However, a potent and well-characterized compound, FINO2 , has emerged as a key tool for investigating ferroptosis. Therefore, these application notes will focus on FINO2 as a highly relevant molecule for studying this form of regulated cell death.

Introduction to FINO2: A Unique Ferroptosis Inducer

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] FINO2 is an endoperoxide-containing 1,2-dioxolane that selectively initiates ferroptosis, making it a valuable tool for researchers in oncology and cell biology.[2][3][4] Unlike other common ferroptosis inducers, FINO2 employs a distinct, dual mechanism of action:

-

Indirect Inactivation of GPX4: FINO2 leads to the loss of enzymatic function of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[2] This inactivation is indirect and does not involve direct binding to the GPX4 active site, as is the case with the classic inhibitor RSL3.

-

Direct Iron Oxidation: FINO2 directly oxidizes ferrous iron (Fe²⁺) to its ferric state (Fe³⁺). This process can contribute to the generation of reactive oxygen species (ROS) that drive lipid peroxidation.

Crucially, FINO2 does not deplete cellular glutathione (GSH) levels, a mechanism characteristic of Class I ferroptosis inducers like erastin that inhibit the system Xc⁻ cystine/glutamate antiporter. This unique profile allows for the specific investigation of ferroptosis pathways downstream of GSH depletion.

Data Presentation: Quantitative Analysis of FINO2

The following tables summarize key quantitative data related to the experimental use of FINO2 and its comparison with other ferroptosis inducers.

Table 1: Effective Concentrations and Cellular Effects of FINO2

| Compound | Cell Line | Concentration | Time | Observed Effect | Reference |

| FINO2 | HT-1080 | 10 µM | 24 h | Induction of ferroptosis and lipid peroxidation. | |

| FINO2 | HT-1080 | 10 µM | 6 h | No significant decrease in intracellular GSH levels. | |

| FINO2 | HT-1080 | 10 µM | 6 h | Minor decrease in GPX4 protein abundance. | |

| FINO2 | BJ-eLR (cancer cells) | Not specified | Not specified | Selective induction of ferroptosis compared to noncancerous cells. |

Table 2: Comparative Effects of Ferroptosis Inducers on Key Cellular Markers

| Marker | Erastin (Class I) | RSL3 (Class II) | FINO2 | Mechanism of Action |

| System Xc⁻ Inhibition | Yes | No | No | Erastin inhibits the cystine-glutamate antiporter. |

| Intracellular GSH Levels | Significant Decrease | No Change | No Change | Erastin treatment leads to GSH depletion. |

| Direct GPX4 Inhibition | No | Yes (Covalent Binding) | No | RSL3 directly binds to the active site of GPX4. |

| Indirect GPX4 Inactivation | No | No | Yes | FINO2 causes a loss of GPX4 enzymatic function. |

| Direct Iron Oxidation | No | No | Yes | FINO2 directly oxidizes ferrous iron. |

| PTGS2 mRNA Upregulation | Low | High | Low | RSL3 strongly upregulates PTGS2, a marker of the GPX4 inhibition pathway. |

Signaling Pathways and Experimental Workflows

FINO2-Induced Ferroptosis Signaling Pathway

The diagram below illustrates the unique dual mechanism by which FINO2 initiates ferroptosis, distinct from Class I and Class II inducers.

Experimental Workflow for Investigating Ferroptosis

This diagram outlines a typical workflow for studying the effects of a compound like FINO2 on ferroptosis in a cell culture model.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate ferroptosis induced by FINO2. Researchers should optimize concentrations, incubation times, and specific reagents for their cell lines and experimental conditions.

Protocol 1: Cysteine Starvation and Cell Viability Assay

This protocol describes how to induce a cellular state mimicking the effects of system Xc⁻ inhibition and assess the impact on cell viability, which can be compared to FINO2 treatment.

1. Materials:

-

Cell line of interest (e.g., HT-1080 fibrosarcoma)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Cysteine/Cystine-free DMEM

-

FINO2, Erastin (positive control), Ferrostatin-1 (inhibitor)

-

96-well plates

-

Cell viability reagent (e.g., MTT, Resazurin, or CellTiter-Glo®)

-

Plate reader

2. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Preparation of Media:

-

Control Group: Complete medium.

-

Cysteine Starvation Group: Cysteine/Cystine-free DMEM.

-

Treatment Groups: Prepare complete medium containing FINO2, Erastin, and/or Ferrostatin-1 at desired final concentrations.

-

-

Treatment:

-

Remove the overnight medium from the cells.

-

Add the prepared media to the respective wells. Include vehicle controls (e.g., DMSO).

-

-

Incubation: Incubate the plate for the desired period (e.g., 24 hours).

-

Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or fluorescence) using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control group to determine the percentage of cell viability.

Protocol 2: Measurement of Lipid Peroxidation (MDA Assay)

This protocol measures malondialdehyde (MDA), a stable end-product of lipid peroxidation.

1. Materials:

-

Treated cells from a 6-well plate or larger format

-

MDA Lysis Buffer (with BHT antioxidant)

-

Phosphotungstic Acid

-

Thiobarbituric Acid (TBA) solution

-

Microcentrifuge, spectrophotometer or plate reader (532 nm)

2. Procedure:

-

Sample Collection: After treatment with FINO2 or controls, wash cells with ice-cold PBS and scrape them into a suitable volume of MDA Lysis Buffer containing BHT.

-

Homogenization: Homogenize the cell suspension on ice.

-

Centrifugation: Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material.

-

MDA-TBA Adduct Formation:

-

Mix a portion of the supernatant with the TBA solution.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the reaction in an ice bath to stop the reaction.

-

-

Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 532 nm.

-

Quantification: Calculate the MDA concentration based on a standard curve prepared using an MDA standard.

Protocol 3: Cellular Ferrous Iron (Fe²⁺) Assay

This colorimetric assay quantifies the amount of intracellular ferrous iron.

1. Materials:

-

Treated cells

-

Ice-cold PBS

-

Iron Assay Buffer

-

Iron Reducer (to measure total iron, if needed)

-

Chromogen solution (e.g., Ferene S)

-

Microplate reader (approx. 593 nm)

2. Procedure:

-

Sample Preparation:

-

After treatment, wash cells with ice-cold PBS.

-

Homogenize 1-5 million cells in 100-200 µL of Iron Assay Buffer on ice.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.

-

-

Reaction Setup:

-

Add the supernatant (sample) to wells of a 96-well plate.

-

Prepare an iron standard curve according to the kit manufacturer's instructions.

-

-

Color Development: Add the chromogen solution to all wells, mix, and incubate at room temperature for 30 minutes, protected from light.

-

Measurement: Read the absorbance at ~593 nm.

-

Calculation: Subtract the blank reading and determine the iron concentration in the samples from the standard curve.

Protocol 4: GPX4 Activity Assay

This protocol indirectly measures GPX4 activity by monitoring NADPH consumption.

1. Materials:

-

Treated cells

-

GPX4 Assay Buffer

-

Glutathione (GSH), Glutathione Reductase (GR), NADPH

-

GPX4 substrate (e.g., Cumene Hydroperoxide or a specific lipid hydroperoxide)

-

Plate reader capable of measuring absorbance or fluorescence of NADPH (e.g., 340 nm)

2. Procedure:

-

Lysate Preparation: After treatment with FINO2 or controls, harvest cells and prepare a whole-cell lysate in the appropriate assay buffer. Determine the protein concentration of the lysate.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing GPX4 Assay Buffer, GR, GSH, and NADPH.

-

Initiate Reaction: Add the cell lysate to the wells, followed by the GPX4 substrate to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the decrease in NADPH absorbance (at 340 nm) or fluorescence over time.

-

Data Analysis: The rate of NADPH consumption is proportional to the GPX4 activity in the lysate. Calculate the specific activity relative to the total protein concentration. Compare the activity in FINO2-treated samples to controls.

References

Application Notes and Protocols for Sardomozide Treatment of CHO/664 Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sardomozide (also known as CGP 48664 or SAM486A) is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2][3] By inhibiting SAMDC, Sardomozide depletes intracellular levels of polyamines like spermidine and spermine, which are essential for cell proliferation, differentiation, and division.[1][3] This inhibitory action leads to anti-proliferative and antineoplastic effects, making Sardomozide a compound of interest in cancer research.

The Chinese Hamster Ovary (CHO) cell line is a widely used mammalian host for the production of recombinant protein therapeutics due to its capacity for rapid growth and human-like post-translational modifications. The CHO/664 cell line, in particular, has been utilized in studies involving Sardomozide to investigate the effects of polyamine depletion on cellular processes. These application notes provide detailed protocols for the treatment of CHO/664 cells with Sardomozide, including methodologies for assessing its biological effects.

Mechanism of Action

Sardomozide acts as a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC). This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to decarboxylated SAM (dcSAM), a necessary step for the synthesis of spermidine and spermine from putrescine. Inhibition of SAMDC by Sardomozide leads to a decrease in spermidine and spermine levels and an accumulation of putrescine. The depletion of higher-order polyamines disrupts DNA replication and cell cycle progression, ultimately leading to growth inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for Sardomozide from preclinical studies.

Table 1: In Vitro Efficacy of Sardomozide

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (SAMDC) | 5 nM | Cell-based assay | |

| IC₅₀ (Proliferation) | 0.71 µM | T24 Bladder Cancer Cells | |

| SAMDC Activity | Reduced to 10% of control | - | |

| Treatment Condition | 3 µM for 48 hours | - |

Table 2: Effects on Intracellular Polyamine Levels

| Polyamine | Effect | Cell Line | Treatment | Reference |

| Spermidine | Decreased | L1210 Murine Leukemia | 3 µM | |

| Spermine | Decreased | L1210 Murine Leukemia | 3 µM | |

| Putrescine | Increased | L1210 Murine Leukemia | 3 µM |

Experimental Protocols

Protocol 1: General Cell Culture of CHO Cell Lines

This protocol outlines the standard procedure for culturing and maintaining CHO cells.

Materials:

-

CHO cell line (e.g., parental CHO)

-

Complete Growth Medium: DMEM or Ham's F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Trypsin-EDTA (0.25%)

-

Culture flasks or plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seeding: Plate cells in a culture flask at a recommended seeding density (e.g., 1-3 x 10,000 cells/cm²).

-

Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Medium Renewal: Change the culture medium every 2-3 days.

-

Subculturing (Passaging):

-

When cells reach 70-80% confluency, aspirate the medium.

-

Rinse the cell layer with DPBS.

-

Add a small volume of Trypsin-EDTA to cover the cell layer and incubate for 2-3 minutes at 37°C until cells detach.

-

Add 4-6 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette to create a single-cell suspension.

-

Subculture at a ratio of 1:2 to 1:4 into new flasks.

-

Protocol 2: Sardomozide Treatment for Growth Inhibition Assay

This protocol details how to assess the anti-proliferative effects of Sardomozide on CHO/664 cells.

Materials:

-

CHO/664 cells

-

Sardomozide (or Sardomozide dihydrochloride)

-

DMSO (for stock solution)

-

Complete Growth Medium

-

96-well plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Sardomozide (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.

-

Cell Seeding: Seed CHO/664 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Dilution: Prepare a serial dilution of Sardomozide in complete growth medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various Sardomozide dilutions (and vehicle control) to the wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

Viability Assessment:

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of Sardomozide that inhibits cell growth by 50%).

Protocol 3: Development of Sardomozide-Resistant CHO Cell Lines

This protocol is based on the method described for generating CHO cell lines with acquired resistance to Sardomozide.

Materials:

-

Parental CHO cell line

-

Sardomozide

-

Complete Growth Medium

-

Multiple culture flasks

Procedure:

-

Initial Exposure: Begin by chronically exposing the parental CHO cell line to a low concentration of Sardomozide (e.g., 0.1 µM) in the culture medium.

-

Passaging: Subculture the cells as they reach confluency in the presence of the drug. Continue this for at least eight passages to allow for the selection of resistant cells.

-

Dose Escalation: Once the cells are growing steadily at the initial concentration, serially increase the concentration of Sardomozide in the culture medium (e.g., to 1 µM, 3 µM, 10 µM, 30 µM, and 100 µM).

-

Adaptation: At each new concentration, allow the cells to adapt and resume a stable growth rate before the next dose escalation. This process may take several weeks to months.

-

Isolation and Characterization: Once a cell line resistant to the desired concentration is established (e.g., CHO/1 for 1 µM resistance), isolate and expand the population. These resistant sublines can then be used for comparative studies against the parental CHO line.

References

Formulating Sardomozide for oral and intraperitoneal injection in animal models.

Application Notes and Protocols for Formulating Sardomozide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Sardomozide for oral and intraperitoneal administration in animal models. The information is intended to guide researchers in preparing stable and effective formulations for preclinical in vivo studies.

Physicochemical Properties of Sardomozide

Sardomozide is an inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2][3][4] Understanding its physical and chemical characteristics is essential for developing appropriate formulations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆Cl₂N₆ | [5] |

| Molecular Weight | 303.19 g/mol | |

| Appearance | Solid | |

| In Vitro Solubility | DMSO: 10 mg/mL (with ultrasonic and warming to 60°C) | |

| H₂O: 3.85 mg/mL (with ultrasonic and warming to 60°C) | ||

| Ethanol: Soluble | ||

| Storage | -20°C, sealed, away from moisture |

Formulation Strategies for Poorly Soluble Compounds

Many active pharmaceutical ingredients (APIs) exhibit low aqueous solubility, which can lead to poor or variable drug absorption and bioavailability. For such compounds, like Sardomozide, various formulation strategies can be employed to enhance solubility and dissolution. These can include the use of co-solvents, surfactants, and other excipients to create solutions, suspensions, or lipid-based delivery systems. The choice of formulation will depend on the specific experimental requirements, including the desired route of administration and dosing volume.

Recommended Formulations for In Vivo Studies

Several formulations have been reported for the in vivo administration of Sardomozide. The following tables summarize these formulations for both clear solutions and suspensions, suitable for oral and intraperitoneal routes.

Table 1: Clear Solution Formulations for Sardomozide

| Component | Percentage | Purpose | Final Concentration |

| DMSO | 10% | Solubilizing agent | ≥ 1 mg/mL |

| PEG300 | 40% | Co-solvent | |

| Tween-80 | 5% | Surfactant | |

| Saline | 45% | Vehicle | |

| OR | |||

| DMSO | 10% | Solubilizing agent | ≥ 1 mg/mL |

| Corn Oil | 90% | Vehicle |

Source:

Table 2: Suspension Formulation for Sardomozide

| Component | Percentage | Purpose | Final Concentration |

| DMSO | 10% | Solubilizing agent | 1 mg/mL |

| 20% SBE-β-CD in Saline | 90% | Suspending agent |

Source:

Experimental Protocols

Protocol 1: Preparation of Sardomozide Clear Solution (1 mg/mL)

Materials:

-

Sardomozide dihydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes and syringes

Procedure:

-

Prepare a 10 mg/mL stock solution of Sardomozide in DMSO. Warming and sonication may be required to fully dissolve the compound.

-

In a sterile tube, add 100 µL of the 10 mg/mL Sardomozide stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Vortex the solution to ensure it is well-mixed. This final solution will have a Sardomozide concentration of 1 mg/mL.

-

It is recommended to prepare this working solution fresh on the day of use.

Protocol 2: Preparation of Sardomozide Suspension (1 mg/mL)

Materials:

-

Sardomozide dihydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes and syringes

Procedure:

-

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure the SBE-β-CD is fully dissolved. This solution can be stored at 4°C for up to one week.

-

Prepare a 10 mg/mL stock solution of Sardomozide in DMSO.

-

In a sterile tube, add 100 µL of the 10 mg/mL Sardomozide stock solution.

-

Add 900 µL of the 20% SBE-β-CD in saline solution.

-

Vortex or sonicate the mixture to obtain a uniform suspension. This formulation is suitable for both oral and intraperitoneal injections.

Protocol 3: Oral Administration (Gavage) in Mice

Materials:

-

Sardomozide formulation

-

Appropriately sized oral gavage needles (flexible-tipped needles are recommended to reduce risk of injury)

-

Syringes

Procedure:

-

Properly restrain the mouse to immobilize its head and body.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.

-

Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

-

Slowly administer the Sardomozide formulation. The recommended maximum volume for oral gavage in mice is 10 mL/kg of body weight.

-

After administration, return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.

Protocol 4: Intraperitoneal (IP) Injection in Mice

Materials:

-

Sardomozide formulation

-

Sterile syringes and needles (25-27 gauge is recommended for mice)

-

70% Alcohol swabs

Procedure:

-

Draw the Sardomozide formulation into the syringe. Ensure there are no air bubbles.

-

Restrain the mouse in a supine position, tilting the head slightly downwards to allow the abdominal organs to shift forward.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Disinfect the injection site with a 70% alcohol swab.

-

Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.

-

Aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and try again with a fresh needle and syringe.

-

Inject the solution slowly. The maximum recommended IP injection volume for mice is 10 mL/kg.

-

Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Visualizations

Signaling Pathway

Sardomozide inhibits S-adenosylmethionine decarboxylase (AMD1/SAMDC), a rate-limiting enzyme in the biosynthesis of polyamines such as spermidine and spermine. This pathway is crucial for cell proliferation and is often dysregulated in cancer.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sardomozide Precipitation in Cell Culture Media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Sardomozide precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Sardomozide and what is its mechanism of action?

Sardomozide is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway.[1] By inhibiting SAMDC, Sardomozide depletes intracellular polyamines like spermidine and spermine, which are essential for cell growth, differentiation, and proliferation.[2] This disruption of polyamine metabolism underlies its antineoplastic and antiviral properties.[3]

Q2: What are the solvent recommendations for preparing Sardomozide stock solutions?

Sardomozide, particularly its dihydrochloride salt, is soluble in DMSO and water.[1][4] The free base form is also available and exhibits comparable biological activity, though the salt form generally has better water solubility and stability. For preparing high-concentration stock solutions, DMSO is the recommended solvent.

Q3: How should I store Sardomozide stock solutions?

For long-term storage, it is recommended to store DMSO stock solutions of Sardomozide at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the expected stability of Sardomozide in cell culture media?

Troubleshooting Guide: Sardomozide Precipitation

Issue 1: Immediate Precipitation Upon Dilution in Cell Culture Media

You observe a precipitate forming immediately after adding your concentrated Sardomozide DMSO stock solution to the cell culture medium.

This is a common issue with compounds dissolved in DMSO when diluted into an aqueous environment. The drastic change in solvent polarity causes the compound to "crash out" of the solution.